3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine
Overview
Description
“3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine” is a chemical compound with the molecular formula C12H7BrF3N . It is a solid substance .
Synthesis Analysis
This compound can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a trifluoromethyl group, and the pyridine ring carries a bromo group .Chemical Reactions Analysis
The compound is used as an intermediate in the synthesis of several crop-protection products . The trifluoromethyl group and the pyridine moiety are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis
The compound is a white to light yellow crystal powder . It has a molecular weight of 302.0898896 . The empirical formula is C7H4BrF3O .Scientific Research Applications
Synthesis and Bio-Evaluation of Novel Compounds
A study by Jha and Atchuta Ramarao (2017) discussed the synthesis of novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids. These compounds were evaluated for their in vitro activity against bacterial pathogens such as Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, as well as fungal strains like Aspergillus niger, Fusarium solani, and Penicillium notatum. Some derivatives showed potential comparable to standard drugs against these pathogens (Jha & Atchuta Ramarao, 2017).
Spectroscopic and Optical Studies
Vural and Kara (2017) performed spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, providing insight into its structural properties. They used techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The study also included density functional theory (DFT) studies, revealing the compound's non-linear optical properties and its interactions with DNA and antimicrobial activities (Vural & Kara, 2017).
Synthesis of Functionalized Pyridines
Linder et al. (2011) described the synthesis of differentially functionalized pyridine derivatives, including 3-bromo-substituted pyridines. The study showcased a new and versatile approach to highly substituted pyridine derivatives, expanding the possibilities for chemical synthesis and applications in various fields (Linder et al., 2011).
Metalation and Functionalization Studies
Cottet et al. (2004) explored the metalation and functionalization of various bromo- and iodo(trifluoromethyl)pyridines. This research contributed to the understanding of regioexhaustive functionalization, providing insights into the chemical behavior and potential applications of these compounds (Cottet et al., 2004).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which could imply involvement in pathways related to carbon–carbon bond formation .
Result of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which result in the formation of new carbon–carbon bonds .
Action Environment
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which are known for their mild and functional group tolerant reaction conditions .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
Trifluoromethylpyridine (TFMP) and its derivatives, including “3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine”, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in reactions involving free radical bromination and nucleophilic substitution
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes and modulate signaling pathways, leading to changes in cellular behavior . These effects are essential for understanding how the compound can be used in therapeutic applications and its potential side effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to interact with specific proteins and enzymes is crucial for its role in biochemical reactions and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxicity and adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
3-bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTHQKSQZWMKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735028 | |
Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675590-01-9 | |
Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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